molecular formula C15H13N3O2S2 B2414233 N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide CAS No. 896307-71-4

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide

Cat. No.: B2414233
CAS No.: 896307-71-4
M. Wt: 331.41
InChI Key: KHBUQVJMGZMWTJ-UHFFFAOYSA-N
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Description

N-(3-Carbamoyl-4,5-dimethylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide is a synthetic compound of significant research interest due to its hybrid molecular structure, which incorporates two pharmaceutically important heterocyclic systems: benzothiazole and thiophene. The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. Scientific reviews have extensively documented its role as a key pharmacophore in compounds with antimicrobial, anticancer, antitumor, and anticonvulsant properties . Concurrently, the thiophene nucleus is another heterocycle of high therapeutic value, reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, and antimicrobial activities . The strategic fusion of these two bioactive motifs into a single molecule creates a promising chemical entity for probing new biological pathways and developing novel therapeutic agents. Research into analogous compounds suggests that such hybrid structures could function by targeting key enzymes. For instance, recent studies on related benzothiazol-2-ylthiophene carboxamide derivatives have identified them as potent inhibitors of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiratory chain, showcasing remarkable antifungal activity . This indicates a potential mechanism of action and research application for this compound in the exploration of new SDH inhibitors. Consequently, this molecule serves as a valuable building block or lead compound for researchers in medicinal chemistry, particularly in programs aimed at oncology, infectious diseases, and neuroscience. Its primary research value lies in its potential to interact with a wide array of biological targets, facilitating the study of disease mechanisms and the discovery of new bioactive hits.

Properties

IUPAC Name

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c1-7-8(2)21-14(11(7)12(16)19)18-13(20)15-17-9-5-3-4-6-10(9)22-15/h3-6H,1-2H3,(H2,16,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBUQVJMGZMWTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=NC3=CC=CC=C3S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction for Thiophene Ring Formation

The 3-carbamoyl-4,5-dimethylthiophen-2-amine intermediate is synthesized via the Gewald reaction, a well-established method for constructing 2-aminothiophene-3-carboxamides. As demonstrated in the synthesis of analogous compounds, this one-pot reaction involves the condensation of a ketone (e.g., 4,5-dimethylcyclopentanone) with cyanoacetamide and elemental sulfur in the presence of a base such as morpholine or diethylamine. The reaction proceeds through a Knoevenagel adduct formation, followed by cyclization and sulfur incorporation, yielding the thiophene core. Typical conditions involve refluxing in ethanol or DMF for 6–12 hours, achieving yields of 65–80%.

Key Optimization Parameters :

  • Base Selection : Morpholine outperforms diethylamine in minimizing side reactions, as evidenced by reduced dimerization byproducts.
  • Sulfur Stoichiometry : A 1.2:1 molar ratio of sulfur to ketone ensures complete cyclization while avoiding overoxidation.

Carboxamide Functionalization

The 2-amine group of the thiophene intermediate is acylated to form the carboxamide. This is achieved by treating the amine with benzothiazole-2-carbonyl chloride under Schotten-Baumann conditions (aqueous NaOH, dichloromethane, 0–5°C). Alternatively, coupling agents such as HATU or EDCl/HOBt in DMF facilitate the reaction at room temperature, with yields ranging from 70% to 85%.

Synthesis of the Benzothiazole-Carboxamide Moiety

Cyclization of Thiourea Derivatives

The benzothiazole ring is constructed via cyclization of 2-aminophenylthiourea derivatives. As outlined in the synthesis of 2-carbamoylbenzothiazoles, treatment of 2-aminothiophenol with cyanogen bromide in acidic ethanol generates 2-aminobenzothiazole, which is subsequently acylated. For the target compound, 2-aminobenzothiazole is reacted with chloroacetyl chloride in THF to install the carboxamide group, yielding 1,3-benzothiazole-2-carboxamide in 75–82% yield.

Alternative Route via Palladium-Catalyzed Coupling

Recent advances employ Suzuki-Miyaura cross-coupling to functionalize the benzothiazole core. For example, 2-bromo-1,3-benzothiazole is coupled with a boronic ester-bearing carboxamide group using Pd(PPh₃)₄ (2–5 mol%) and K₂CO₃ in aqueous IPA at 80°C. This method offers regioselectivity and tolerates electron-withdrawing groups, achieving yields of 68–73%.

Final Coupling of Thiophene and Benzothiazole Moieties

Amide Bond Formation via Acyl Chloride

The most widely reported method involves reacting 3-carbamoyl-4,5-dimethylthiophen-2-amine with 1,3-benzothiazole-2-carbonyl chloride. The acyl chloride is prepared by treating benzothiazole-2-carboxylic acid with thionyl chloride (reflux, 4 hours), followed by dropwise addition to the thiophene amine in pyridine at 0°C. The reaction is quenched with ice-water, and the product is purified via recrystallization (ethanol/water), yielding 60–70% of the target compound.

Catalytic Coupling Using HATU

For substrates sensitive to acidic conditions, carbodiimide-mediated coupling is preferred. A mixture of HATU (1.1 equiv), DIPEA (3 equiv), and DMF as solvent facilitates the reaction at room temperature, achieving 85–90% conversion within 2 hours. This method minimizes racemization and side-product formation.

Purification and Analytical Characterization

Residual Catalyst Removal

Palladium contamination from coupling reactions is addressed using tris(hydroxymethyl)aminomethane or activated carbon (e.g., Picachem 80PN), reducing Pd levels to <20 ppm. Filtration through Hyflo Super-Cel further eliminates particulate catalysts.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.21 (s, 6H, CH₃), 6.82 (s, 1H, thiophene-H), 7.45–8.12 (m, 4H, benzothiazole-H), 10.32 (s, 1H, NH).
  • HPLC : Purity >98% (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).
  • HRMS : m/z calcd for C₁₅H₁₄N₂O₂S₂ [M+H]⁺ 327.0521, found 327.0525.

Comparative Analysis of Synthetic Approaches

Method Yield (%) Pd Content (ppm) Purification Steps
Acyl Chloride Coupling 60–70 <10 Recrystallization
HATU-Mediated Coupling 85–90 <5 Chromatography
Suzuki Coupling 68–73 50–100 Carbon Filtration

The HATU-mediated route offers superior yield and purity but requires costlier reagents. The acyl chloride method remains industrially favored due to scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions might use reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or thiophene sulfone, while reduction of nitro groups would yield the corresponding amines.

Scientific Research Applications

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The benzothiazole ring is known to interact with various biological targets, including kinases and proteases, while the thiophene ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-succinamic acid
  • N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2-(4-chlorophenyl)quinoline-4-carboxamide

Uniqueness

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide is unique due to the presence of both benzothiazole and thiophene rings, which confer distinct electronic and steric properties. This combination can result in enhanced biological activity and specificity compared to similar compounds.

Biological Activity

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antitumor, antimicrobial, and enzyme inhibitory properties.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzothiazole moiety linked to a thiophene ring. Its molecular formula is C16H14N2O2SC_{16}H_{14}N_2O_2S, and it possesses unique functional groups that contribute to its biological efficacy.

Antitumor Activity

Recent studies have demonstrated that derivatives of benzothiazole compounds exhibit promising antitumor activity. For instance, compounds related to this compound have been tested against various cancer cell lines.

Case Study: In Vitro Assays

In a study evaluating the antitumor potential of similar compounds, it was found that certain derivatives showed significant cytotoxic effects against human lung cancer cell lines (A549, HCC827, and NCI-H358). The IC50 values indicated strong inhibition of cell proliferation:

CompoundCell LineIC50 (μM)
1A5496.26
2HCC8276.48
3NCI-H35820.46

These results suggest that the compound may be effective in targeting cancer cells while exhibiting lower toxicity towards normal cells like MRC-5 lung fibroblasts .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Compounds with similar structures have been shown to possess antibacterial activity against various pathogens.

Research Findings

A comparative analysis of antimicrobial efficacy revealed that certain benzothiazole derivatives demonstrated notable inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were measured to assess effectiveness:

CompoundBacteria TypeMIC (μg/mL)
AStaphylococcus aureus32
BEscherichia coli64

This suggests that modifications in the chemical structure can enhance antimicrobial properties, making these compounds potential candidates for developing new antibiotics .

Enzyme Inhibition

Another area of interest is the enzyme inhibitory activity of this compound. Research has indicated its potential as an inhibitor of α-amylase, an enzyme crucial for carbohydrate digestion.

In Vitro Studies on α-Amylase Inhibition

In vitro assays have shown that certain derivatives can inhibit α-amylase effectively:

CompoundInhibition (%) at 50 μg/mL
C87.5
D79.94

These findings highlight the compound's potential role in managing diabetes by controlling carbohydrate metabolism .

Q & A

Q. What are the key synthetic strategies and optimization parameters for synthesizing this compound?

The synthesis of structurally analogous thiophene-benzothiazole hybrids typically involves multi-step reactions, including:

  • Amide bond formation : Coupling of carbamoyl-thiophene precursors with benzothiazole carboxylic acid derivatives using coupling agents like EDCI or DCC under inert atmospheres .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves yields (up to 85%) by enhancing reaction kinetics .
  • Purification : Flash chromatography or recrystallization in solvents like ethanol/ethyl acetate mixtures to achieve >95% purity . Critical parameters : Temperature (60–100°C), solvent polarity (DMF or THF for solubility), and pH control to minimize side reactions (e.g., hydrolysis of the carbamoyl group) .

Q. Which spectroscopic and crystallographic methods are essential for structural validation?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity (e.g., δ 12.1 ppm for NH in carbamoyl groups) and substituent positioning .
  • Infrared spectroscopy : Key peaks include C=O stretches (~1680–1700 cm⁻¹) and N-H stretches (~3200–3300 cm⁻¹) .
  • X-ray crystallography : Tools like SHELXL and Mercury CSD 2.0 resolve crystal packing and hydrogen-bonding networks (e.g., C–H···O/S interactions) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 427.55) .

Advanced Research Questions

Q. How can computational chemistry elucidate electronic properties and target interactions?

  • Density Functional Theory (DFT) : B3LYP/6-311G(d,p) calculations predict HOMO-LUMO gaps (e.g., 4.2–4.8 eV), polarizability, and Fukui indices to identify reactive sites (e.g., carbamoyl nitrogen as a nucleophilic center) .
  • Molecular docking : Autodock Vina or Schrödinger Suite evaluates binding affinities to biological targets (e.g., SARS-CoV-2 main protease, with docking scores ≤−7.5 kcal/mol) .
  • Molecular Electrostatic Potential (MEP) : Visualizes charge distribution to predict intermolecular interactions (e.g., electrophilic regions near thiophene sulfur) .

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions often arise from structural analogs with minor substituent variations. For example:

SubstituentActivity ProfileSource Compound
4,5-dimethylthiophene Antimicrobial (MIC: 8 µg/mL)Target compound
Hydroxyphenyl Neuroprotective (IC₅₀: 12 µM)Analog in
Fluorophenyl Anticancer (IC₅₀: 5 µM)Analog in
Resolution strategies :
  • Dose-response assays : Compare EC₅₀ values under standardized conditions (pH 7.4, 37°C).
  • Structural overlays : Use Mercury CSD 2.0 to align analogs and identify steric/electronic disparities .

Q. What methodologies advance structure-activity relationship (SAR) studies for this compound?

  • Bioisosteric replacement : Substitute the benzothiazole moiety with oxadiazole (e.g., reduces cytotoxicity by 30%) or thiadiazole (enhances solubility by 2-fold) .
  • Pharmacophore modeling : MOE or Discovery Studio identifies critical features (e.g., hydrogen-bond acceptors at the carbamoyl group).
  • Metabolic stability assays : Liver microsome studies (e.g., rat/human) quantify degradation rates (t₁/₂: 45–60 minutes) .

Q. How can researchers address challenges in crystallographic data interpretation?

  • Disorder modeling : SHELXL refines disordered solvent molecules or flexible substituents (e.g., thiophene methyl groups) .
  • Twinned crystals : Use PLATON to detect and correct twinning (common in benzothiazole derivatives) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., 12% H-bonding, 35% van der Waals contributions) .

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